tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that tert-butyl esters are often used as protecting groups in organic chemistry . They protect functional groups from unwanted reactions during a synthesis process .
Mode of Action
The compound acts as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative . This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound is involved in the biochemical pathways of organic synthesis where it acts as a protecting group . It allows for transformations of other functional groups without affecting the amine group .
Result of Action
The result of the compound’s action is the protection of the amine group during organic synthesis . This allows for the transformation of other functional groups without affecting the amine group .
Action Environment
The action, efficacy, and stability of the compound are influenced by the environment in which it is used. Factors such as temperature, pH, and the presence of other chemicals can affect its performance as a protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method involves using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the good chemical yields achieved. safety considerations are important as the process requires a sealed apparatus to prevent the evaporation of flammable isobutene.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid methyl ester
- 2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid ethyl ester
Uniqueness
tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability compared to its methyl and ethyl ester counterparts.
Biological Activity
Tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate is a significant compound in organic synthesis, particularly noted for its role in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 2137065-52-0
The compound features a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring, which contribute to its unique reactivity and stability in various biochemical contexts .
This compound primarily acts as a building block in peptide synthesis. Its mechanism involves:
- Interaction with Amino Acids : The tert-butyl group provides steric hindrance, which protects amino acids from unwanted reactions during synthesis.
- Influence on Biochemical Pathways : By facilitating the formation of peptides, this compound plays a crucial role in protein synthesis and related metabolic pathways.
Biological Activity
Research has highlighted several key areas where this compound exhibits biological activity:
- Peptide Synthesis : The compound enhances selectivity and control over peptide formation, making it valuable in synthetic organic chemistry.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Activity Assessment
A study evaluated the cytotoxic effects of various compounds, including this compound, on human RPMI 8226 multiple myeloma cells. The MTT assay revealed that certain concentrations (10 µM, 100 µM, and 500 µM) were effective in assessing cell viability:
- Results : Compounds exhibiting significant cytotoxicity had their IC₅₀ values calculated, demonstrating the potential of this compound in therapeutic applications against cancer .
Case Study 2: Peptide Synthesis Optimization
Another research initiative focused on optimizing peptide synthesis using this compound. The study highlighted:
- Enhanced Yield : The use of this compound resulted in higher yields of desired peptides due to its protective capabilities.
- Structural Stability : The steric hindrance provided by the tert-butyl group improved the stability of intermediate products during synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVPTHFTIAYBB-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC(=O)N1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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